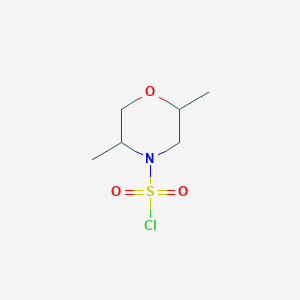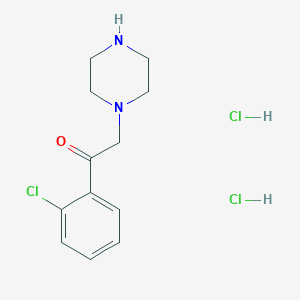
Cloruro de 2,5-dimetilmorfolina-4-sulfonilo
Descripción general
Descripción
2,5-Dimethylmorpholine-4-sulfonyl chloride is an organic compound that belongs to the class of morpholine sulfonates. It is widely used in chemical research and production. This compound is known for its high reactivity and is commonly used as a reagent in organic synthesis for the preparation of various types of amides, esters, and imides. It is also utilized in the production of polymers, agrochemicals, pharmaceuticals, and dyes.
Aplicaciones Científicas De Investigación
2,5-Dimethylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. In chemistry, it is used as a reagent for the preparation of various compounds. In biology, it is used in the synthesis of biologically active molecules and as a tool for studying biochemical pathways. In medicine, it is used in the development of pharmaceuticals and as a reagent in drug synthesis. In industry, it is used in the production of polymers, agrochemicals, and dyes.
Mecanismo De Acción
Target of Action
Morpholine derivatives have been known to interact with several kinases enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
Morpholinyl-bearing arylsquaramides, a class of compounds to which 2,5-dimethylmorpholine-4-sulfonyl chloride belongs, have been found to modulate lysosomal ph . They facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes .
Biochemical Pathways
The modulation of lysosomal ph by morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.
Result of Action
The disruption of lysosomal ph homeostasis by morpholinyl-bearing arylsquaramides can lead to the inactivation of the lysosomal cathepsin b enzyme . This could potentially affect various cellular processes.
Métodos De Preparación
2,5-Dimethylmorpholine-4-sulfonyl chloride can be synthesized by reacting morpholine with tosyl chloride in the presence of a base such as triethylamine. The reaction is exothermic and produces water as a by-product. The resulting product is then purified by distillation, recrystallization, or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield.
Análisis De Reacciones Químicas
2,5-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including substitution, addition, and elimination. Common reagents used in these reactions include dichloromethane, ethyl acetate, and chloroform. Major products formed from these reactions are typically amides, esters, and imides. The compound is highly reactive and can be used in a variety of synthetic applications.
Comparación Con Compuestos Similares
2,5-Dimethylmorpholine-4-sulfonyl chloride is similar to other morpholine sulfonates, such as tosyl chloride morpholine and 4-toluene sulfonyl chloride morpholine. it is unique in its specific reactivity and the types of reactions it can undergo. Its high reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
2,5-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHSVAFDFWLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1453962.png)









![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline](/img/structure/B1453979.png)

